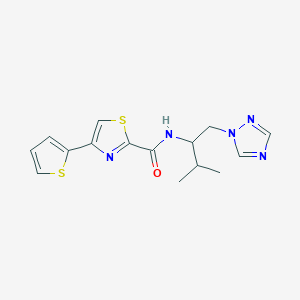
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a useful research compound. Its molecular formula is C15H17N5OS2 and its molecular weight is 347.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)thiazole-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy.
Chemical Structure and Properties
The compound features a thiazole ring fused with a thiophene moiety and a triazole side chain, which contribute to its unique biological properties. The molecular formula is C14H16N4OS with a molecular weight of approximately 300.37 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄OS |
| Molecular Weight | 300.37 g/mol |
| CAS Number | 64922-02-7 |
| LogP | 0.503 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The initial step involves the reaction of 3-methylbutan-2-one with hydrazine derivatives to form the triazole.
- Thiazole Synthesis : The thiazole ring is synthesized through the condensation of thiourea with α-bromo ketones.
- Final Coupling : The final product is obtained by coupling the triazole with the thiazole derivative using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Antimicrobial Properties
Research has demonstrated that compounds containing both thiophene and triazole moieties exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have shown potent inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .
In vitro studies indicate that these compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to cell death.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study comparing various triazole derivatives, it was found that certain analogs exhibited IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, compounds structurally related to N-(3-methyl...)-thiazole derivatives showed significant cytotoxicity with IC50 values ranging from 0.65 to 2.41 µM .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites of enzymes such as thymidylate synthase, leading to inhibition and subsequent apoptosis in cancer cells .
- Protein Binding : The thiophene moiety enhances hydrophobic interactions with target proteins, increasing binding affinity and specificity .
Case Studies
Several studies have highlighted the efficacy of N-(3-methyl...)-thiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that a related thiophene-triazole compound exhibited an inhibition rate exceeding that of standard antibiotics in fungal growth assays .
- Cytotoxicity in Cancer Cells : Another investigation revealed that certain derivatives displayed superior anticancer activity compared to established chemotherapeutics like doxorubicin and 5-fluorouracil .
特性
IUPAC Name |
N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5OS2/c1-10(2)11(6-20-9-16-8-17-20)18-14(21)15-19-12(7-23-15)13-4-3-5-22-13/h3-5,7-11H,6H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJODMMVYVTZTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)NC(=O)C2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














